1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea
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Description
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.325. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Investigation and Resin Synthesis
Urea-formaldehyde resins, a major product of the chemical industry, involve complex synthesis reactions. Detailed NMR spectroscopic studies, including 1H, 13C, and 15N NMR, have elucidated the reaction network during the hydroxymethylation step of urea-formaldehyde resin synthesis. 15N-enriched urea was particularly insightful, allowing for the clear distinction and separation of different methylol urea derivatives and confirming the existence of hemiformals. This research contributes to a deeper understanding of resin synthesis, crucial for producing high-quality resins for various applications (Steinhof et al., 2014).
Urea Derivatives as Anticancer Agents
The synthesis and in vitro evaluation of 1-aryl-3-(2-chloroethyl) ureas and their nitroso derivatives, derived from 4-phenylbutyric acid and alkylanilines, have been explored for their potential as anticancer agents. Certain derivatives exhibited cytotoxicity on human adenocarcinoma cells comparable to known chemotherapy agents, highlighting the therapeutic potential of urea derivatives in cancer treatment (Gaudreault et al., 1988).
Hydroxymethylation and Polycondensation in Resin Synthesis
Further research into urea-formaldehyde resin synthesis has detailed the effects of formaldehyde to urea molar ratios and pH on the synthesis products. 13C-NMR spectrometry revealed that higher formaldehyde excess increases dihydroxymethyl content, essential for the final resin properties. This work emphasizes the importance of reaction conditions in achieving desired resin characteristics, offering insights into optimizing resin synthesis for industrial applications (Christjanson et al., 2006).
Synthesis of Hydroxyethyl-substituted Ureas
Hydroxyalkyl-substituted ureas serve as polyfunctional compounds in high-molecular-weight chemistry, useful for modifying polymers to enhance their properties. The synthesis of polymethylenebridged hydroxyethyl-substituted bis-ureas has been explored, demonstrating the utility of urea derivatives in creating high-performance materials (Ignat’ev et al., 2015).
Urea in Ultrasound-catalyzed Synthesis
The use of urea as a catalyst under ultrasound for synthesizing 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives demonstrates an environmentally friendly and efficient method for producing complex organic compounds. This approach highlights the potential of combining urea catalysis with ultrasound to enhance chemical reactions (Li et al., 2012).
Properties
IUPAC Name |
1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-11-14(6-7-14)10-16-13(18)15-8-9-19-12-4-2-1-3-5-12/h1-5,17H,6-11H2,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPKZWFKLBXUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCCOC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.